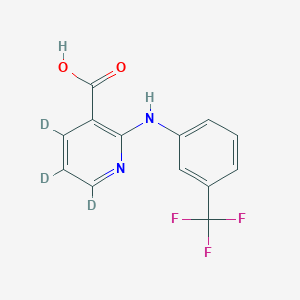

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyldimethylsilanol is an organosilicon compound used as a silylating agent for the protection of hydroxyl groups via silylation . It has a linear formula of (CH3)3CSi(CH3)2OH .

Synthesis Analysis

Tert-Butyldimethylsilanol can be used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It can also act as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde and in the synthesis of enol silyl ethers .Molecular Structure Analysis

The molecular structure of tert-Butyldimethylsilanol is represented by the SMILES stringCC(C)(C)Si(C)O . The InChI key is FGWRMMTYIZKYMA-UHFFFAOYSA-N . Chemical Reactions Analysis

As a silylating agent, tert-Butyldimethylsilanol can react with hydroxyl groups to form silyl ethers . These reactions are typically used for the protection of sensitive functional groups in organic synthesis.Physical And Chemical Properties Analysis

Tert-Butyldimethylsilanol is a liquid at room temperature . It has a refractive index of 1.424 (lit.) and a boiling point of 139 °C/739 mmHg (lit.) . The density of this compound is 0.84 g/mL at 25 °C (lit.) .Scientific Research Applications

Stereoselective Synthesis in Organic Chemistry Research by Yakura et al. (1997) demonstrates the use of a compound structurally related to 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid in the stereoselective synthesis of cyclopentanecarboxylates. This process involves a dirhodium(II)-catalysed intramolecular carbon–hydrogen insertion reaction, showcasing its application in producing specific stereoisomers in organic synthesis (Yakura et al., 1997).

Natural Product Synthesis Day et al. (2002) describe the synthesis of (2R,3S,4R)-3-(tert-butyldimethylsilanyloxy)-2,4-dimethyl-5-oxopentanoic acid methoxymethylamide, which closely relates to the queried compound. This intermediate plays a crucial role in the preparation of natural product fragments, such as those of (+)-discodermolide, a potent microtubule stabilizer (Day et al., 2002).

Cryptophycin Synthesis Eggen et al. (2000) employed a similar compound in the total synthesis of cryptophycin-24 (Arenastatin A), demonstrating its utility in constructing complex molecular structures. This illustrates its application in synthesizing molecules with potential therapeutic properties (Eggen et al., 2000).

Metabolic Studies in Microbiology Rimbault et al. (1993) explored the use of tert-butyldimethylsilyl derivatives, akin to the compound , for analyzing organic acids in an anaerobic archaeon. This highlights its role in studying microbial metabolism and the potential for environmental and biological applications (Rimbault et al., 1993).

Asymmetric Synthesis of Amino Acids Ellman et al. (2002) utilized N-tert-butanesulfinyl imines, related to the queried compound, for the asymmetric synthesis of amines. This research indicates its application in the stereoselective synthesis of biologically relevant molecules, particularly amino acids (Ellman et al., 2002).

Electrosynthesis in Organic Chemistry Konarev et al. (2007) conducted a study on the electroreduction of methyl 5-nitro-4-oxopentanate to synthesize 5-amino-4-oxopentanoic acid hydrochloride. This process exemplifies the compound's potential in electrochemical synthesis methods (Konarev et al., 2007).

Quantum-Chemical Studies in Biochemistry Volod’kin et al. (2013) performed quantum-chemical calculations on similar compounds to study their properties in biological environments. This suggests the potential of the compound in computational chemistry and biochemical research (Volod’kin et al., 2013).

Safety And Hazards

Tert-Butyldimethylsilanol is classified as a flammable liquid (GHS02), skin irritant (GHS07), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, grounding/bonding the container and receiving equipment, and washing thoroughly after handling .

properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4Si/c1-12(2,3)18(5,6)17-9(8-11(15)16)7-10(14)13-4/h9H,7-8H2,1-6H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWZJBMLFTWCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675741 |

Source

|

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid | |

CAS RN |

1076199-66-0 |

Source

|

| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)